molecular formula C9H7N3O B060760 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile CAS No. 165615-88-3

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile

Cat. No.: B060760
CAS No.: 165615-88-3
M. Wt: 173.17 g/mol
InChI Key: QJVUMGLDWJODDO-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This benzimidazole-derived nitrile serves as a versatile and crucial building block for the synthesis of more complex heterocyclic compounds. Its core structure, featuring the benzimidazolone scaffold, is a privileged motif in drug design, known for its ability to interact with a wide range of biological targets. The reactive acetonitrile moiety provides a handle for further chemical elaboration, enabling researchers to construct diverse compound libraries for high-throughput screening.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVUMGLDWJODDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromoacetonitrile Intermediates

A widely adopted method involves the alkylation of 5-amino-1,3-dihydrobenzimidazol-2-one with bromoacetonitrile in polar aprotic solvents. In a representative procedure, 5-amino-1,3-dihydrobenzimidazol-2-one (1.0 equiv) is reacted with bromoacetonitrile (1.2 equiv) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. Potassium carbonate (2.0 equiv) serves as the base, facilitating deprotonation and enhancing nucleophilicity. Post-reaction workup includes dilution with ice water, extraction with ethyl acetate, and silica gel chromatography to isolate the product as a white crystalline solid (yield: 78–82%).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic carbon of bromoacetonitrile, displacing bromide. Steric hindrance at the benzimidazole N1 position necessitates elevated temperatures to achieve satisfactory conversion.

Cyclocondensation of o-Phenylenediamine Derivatives

Alternative routes employ cyclocondensation strategies. For instance, 5-cyano-1,2-phenylenediamine is treated with urea or carbonyl diimidazole (CDI) under refluxing ethanol to form the benzimidazolone core. Subsequent hydrolysis of the nitrile group is avoided by maintaining anhydrous conditions. This method yields 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile in 70–75% yield after recrystallization from methanol.

Critical Parameters :

  • Solvent Choice : Ethanol or 2-methyltetrahydrofuran (2-MeTHF) improves reaction homogeneity and reduces byproduct formation.

  • Catalysis : Lewis acids like zinc chloride accelerate cyclization but risk nitrile hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that 2-MeTHF outperforms traditional solvents (e.g., DMF, acetonitrile) in both yield and environmental impact. At 90°C, reactions in 2-MeTHF achieve 85% conversion versus 72% in DMF, attributed to its higher boiling point and improved substrate solubility. Lower temperatures (<70°C) result in incomplete cyclization, while exceeding 100°C promotes decomposition.

Base Selection and Stoichiometry

Sodium hydride (NaH) historically served as the base of choice but poses safety risks due to its pyrophoricity. Modern protocols favor potassium carbonate or triethylamine, which offer comparable efficacy with reduced hazards. A molar ratio of 2.0:1 (base:substrate) ensures complete deprotonation of the benzimidazolone NH group, critical for efficient alkylation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz): δ 10.21 (s, 1H, NH), 7.12–7.05 (m, 2H, aromatic), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 4.13 (s, 2H, CH2CN).

  • IR (KBr): υmax 3270 (NH stretch), 2220 (C≡N stretch), 1705 cm⁻¹ (C=O stretch).

  • ESI-MS : m/z 200.1 [M+H]⁺, consistent with the molecular formula C10H9N3O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98% for pharmaceutical-grade material. Residual solvent levels (DMF, 2-MeTHF) are monitored via gas chromatography to comply with ICH guidelines.

Industrial-Scale Production Protocols

Batch Process Optimization

A patented large-scale method (CN102603650A) employs a one-pot sequence:

  • Alkylation : 5-Amino-1,3-dihydrobenzimidazol-2-one (10 kg), bromoacetonitrile (12 kg), K2CO3 (20 kg) in 2-MeTHF (100 L), 90°C, 12 h.

  • Workup : Filtration to remove salts, solvent evaporation, and crystallization from ethyl acetate yields 9.2 kg (82%).

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using microreactors (residence time: 30 min), achieving 88% yield at 110°C with real-time monitoring of intermediate formation.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Solvent Safety Profile
Nucleophilic Substitution78–8512–162-MeTHFModerate (avoid NaH)
Cyclocondensation70–7518–24EthanolHigh (non-toxic solvents)
Continuous Flow85–880.52-MeTHFHigh (closed system)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have been explored as potential drugs for treating various diseases, including infections and cancer. The nitrile group in the compound can be further modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzimidazolone scaffold is versatile, with modifications at the 5-position significantly altering chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzimidazolone Derivatives
Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Functional Group Properties
2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile (Target) C₉H₇N₃O 175.17 (est.) Acetonitrile (-CH₂CN) Nitrile group enables nucleophilic additions and hydrolysis to carboxylic acids.
2-(2-Bromo-1H-benzimidazol-1-yl)acetonitrile C₉H₇N₃Br 237.07 Bromo (-Br) Bromine enhances electrophilicity, facilitating cross-coupling reactions.
2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid C₉H₈N₂O₃ 192.17 Acetic acid (-CH₂COOH) Carboxylic acid improves solubility and hydrogen-bonding capacity.
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile C₅H₆N₂O₂ 126.11 Oxazolidinone ring Oxazolidinone confers rigidity and antimicrobial potential.
Key Observations :
  • Electronic Effects: The electron-withdrawing nitrile group in the target compound increases electrophilicity at the α-carbon, making it reactive toward nucleophiles.
  • Solubility : The acetic acid derivative (C₉H₈N₂O₃) is more polar due to its carboxylic acid group, favoring aqueous solubility, whereas the acetonitrile group in the target compound may reduce polarity .

Biological Activity

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

The molecular formula of this compound is C10H8N4OC_{10}H_{8}N_{4}O, with a molecular weight of 216.20 g/mol. The compound features an imidazole ring fused to a benzene ring, contributing to its pharmacological properties.

PropertyValue
CAS Number 1043107-59-0
Molecular Formula C10H8N4O
Molecular Weight 216.20 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines.

Case Study Findings

  • MCF Cell Line : The compound exhibited an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M, indicating effective cytotoxicity against breast cancer cells.
  • Tumor Models : In animal models with tumor-bearing mice, treatment with this compound led to a notable reduction in tumor growth compared to controls.

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth.

Efficacy Data

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 0.015mg/mL0.015\,mg/mL.
  • Escherichia coli : Demonstrated significant inhibition with MIC values comparable to standard antibiotics.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has been investigated for its anti-inflammatory potential.

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes:

  • COX-1: IC50 = 0.31μM0.31\,\mu M
  • COX-2: IC50 = 3.11μM3.11\,\mu M

This dual inhibition suggests that the compound could be beneficial in treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It may modulate receptor activities related to cell survival and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in the G1 phase in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile?

The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. For example:

  • Step 1 : Cyclization of substituted phenyl precursors (e.g., nitro or amino derivatives) using reducing agents like Pd/C under hydrogen to form the 1,3-dihydrobenzimidazol-2-one scaffold.
  • Step 2 : Functionalization at the 5-position via Friedel-Crafts alkylation or coupling reactions to introduce the acetonitrile group. Reagents such as chloroacetonitrile or cyanomethylating agents are employed under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the final product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole scaffold (e.g., aromatic protons at δ 6.8–7.5 ppm) and the acetonitrile group (sharp singlet for –CH₂CN near δ 3.8–4.2 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing the [M+H]+^+ peak at m/z 214.1 .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of acetonitrile vapors, which are toxic.
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal in sealed containers .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Software Tools : Use SHELXL for refinement of X-ray diffraction data. Adjust parameters like thermal displacement (B-factors) and occupancy to resolve electron density mismatches.
  • Validation Metrics : Cross-check with the Cambridge Structural Database (CSD) to validate bond lengths (e.g., C–N in benzimidazole: 1.32–1.38 Å) and angles.
  • Twinned Data : Apply SHELXD for twin-law identification in cases of pseudo-merohedral twinning .

Q. How to design experiments to evaluate its biological activity and mechanism of action?

  • Target Selection : Screen against kinase or protease targets (e.g., Janus kinases) due to structural similarity to known inhibitors .
  • Assay Design :
    • In vitro : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC₅₀ determination.
    • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7).
    • Mechanistic Studies : Perform Western blotting to assess downstream signaling (e.g., STAT3 phosphorylation) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for coupling steps, achieving >80% yield under microwave-assisted heating (120°C, 30 min).
  • Workflow Automation : Implement continuous-flow reactors to enhance reproducibility and scalability .

Q. How can computational methods predict its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., JAK2). Key interactions include hydrogen bonds with the benzimidazole carbonyl and hydrophobic contacts with the acetonitrile group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data vs. computational predictions?

  • Re-examine Proton Assignments : Compare experimental 1H^1H-NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Adjust for solvent effects (e.g., DMSO-d₆ vs. gas phase).
  • Tautomerism Check : Investigate possible keto-enol tautomerism in the benzimidazolone ring, which may shift NMR peaks unexpectedly .

Q. What explains variability in biological assay results across studies?

  • Compound Stability : Test degradation in assay buffers (e.g., pH 7.4 PBS) via HPLC to rule out hydrolysis of the nitrile group.
  • Cell Line Heterogeneity : Use CRISPR-engineered isogenic cell lines to control for genetic variability .

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